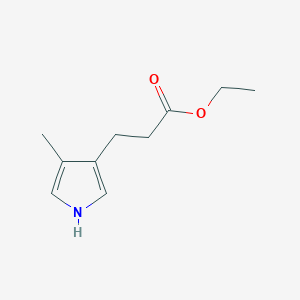

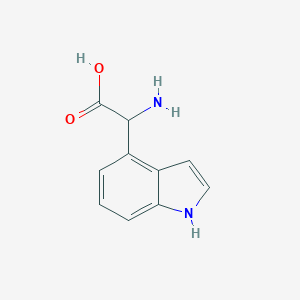

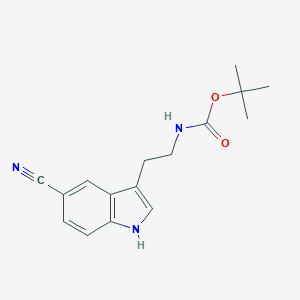

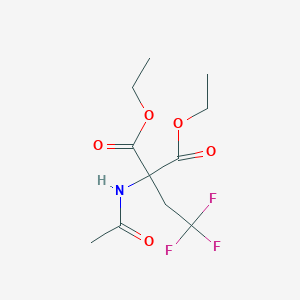

![molecular formula C34H16F24P2 B178391 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane CAS No. 199342-62-6](/img/structure/B178391.png)

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane (1,2-BBTFPE) is a bidentate phosphine ligand used in organometallic chemistry. It is a white crystalline solid with a molecular weight of 627.98 g/mol and a melting point of 158-162 oC. It is a versatile ligand that is used in a variety of applications, including catalytic hydrogenation, cross-coupling reactions, and hydroformylation. 1,2-BBTFPE is also used as a ligand in transition-metal-catalyzed reactions.

Applications De Recherche Scientifique

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has been used in a variety of scientific research applications. It has been used as a ligand in transition-metal-catalyzed reactions, such as the hydroformylation of olefins and the hydrogenation of ketones. It has also been used in the synthesis of organometallic compounds, such as palladium complexes and nickel complexes. Additionally, 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has been used in the synthesis of polymers and polyelectrolytes.

Mécanisme D'action

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane acts as a bidentate ligand, meaning that it is able to coordinate to two metal centers at once. This allows it to form strong complexes with transition metals, which are important for catalytic reactions. The two trifluoromethyl groups on the phenyl ring of 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane also increase the electron-withdrawing ability of the ligand, making it more effective at catalyzing certain reactions.

Effets Biochimiques Et Physiologiques

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has not been shown to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse health effects. As such, it is generally considered to be safe for use in laboratory experiments.

Avantages Et Limitations Des Expériences En Laboratoire

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in most organic solvents. Additionally, it is a strong ligand that is able to form strong complexes with transition metals, making it ideal for catalytic reactions. However, 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane is not as stable as some other ligands, and it can be difficult to remove from the reaction mixture.

Orientations Futures

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has a number of potential future applications. It could be used as a ligand in the synthesis of new organometallic compounds, such as ruthenium complexes and cobalt complexes. Additionally, it could be used in the synthesis of polymers and polyelectrolytes. Finally, it could be used in the development of new catalytic reactions, such as the hydrogenation of alkenes and the hydroformylation of cycloalkenes.

Méthodes De Synthèse

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane can be synthesized in a three-step process. In the first step, 3,5-dinitrobenzotrifluoride (DNBTF) is reacted with a base such as sodium hydroxide or potassium hydroxide. This reaction yields the corresponding trifluoromethylated phenol, which is then reacted with phosphorus oxychloride in the second step. This yields the corresponding trifluoromethylated phenylphosphonium salt. In the third step, the salt is reacted with ethylene diamine to yield 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane.

Propriétés

IUPAC Name |

2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H16F24P2/c35-27(36,37)15-3-16(28(38,39)40)8-23(7-15)59(24-9-17(29(41,42)43)4-18(10-24)30(44,45)46)1-2-60(25-11-19(31(47,48)49)5-20(12-25)32(50,51)52)26-13-21(33(53,54)55)6-22(14-26)34(56,57)58/h3-14H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEKIUOXBNSHDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)P(CCP(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H16F24P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

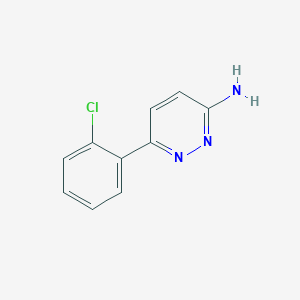

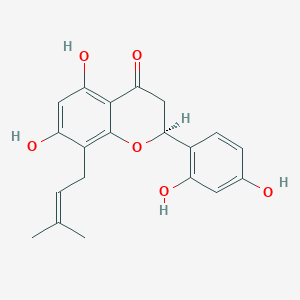

![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)